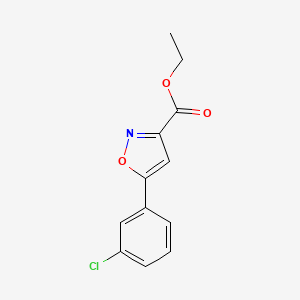
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
概要
説明
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant structure-activity relationship (SAR) studies.
Chemical Structure and Properties
This compound features an isoxazole ring substituted with a 3-chlorophenyl group and an ethyl ester. The presence of the isoxazole moiety is crucial for its biological activity, as it serves as a scaffold for various interactions with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit the growth of various bacterial strains effectively:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
These findings highlight its potential application in treating bacterial infections, especially those resistant to conventional antibiotics .
2. Anticancer Properties
This compound has been investigated for its anticancer effects, particularly against pancreatic cancer cells. Studies have shown that it can significantly reduce cell migration and invasion without adversely affecting cell viability:
- Cell Proliferation : No significant effect on proliferation was observed.
- Cell Migration : A marked decrease in migration was noted at concentrations around 10 mg/kg in animal models.
This suggests that the compound may act as a potential therapeutic agent by targeting specific pathways involved in cancer metastasis .
3. Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties, particularly through the inhibition of leukotriene biosynthesis, which plays a role in various inflammatory diseases:
- Mechanism : It inhibits the enzyme 5-lipoxygenase (5-LO), crucial for leukotriene production.
- Applications : This activity suggests potential uses in treating asthma, cardiovascular diseases, and other inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the isoxazole ring can significantly influence its potency and selectivity:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances antimicrobial activity.
- Modification Studies : Alterations to the ethyl group or phenyl substituents can lead to variations in efficacy against specific targets .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Pancreatic Cancer Model : In vivo studies demonstrated significant inhibition of tumor growth when administered at therapeutic doses, indicating its potential as a novel anticancer agent.
- Infection Models : Efficacy against resistant bacterial strains was confirmed through various assays, showcasing its potential as an alternative to existing antibiotics.
特性
IUPAC Name |
ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTFXVOSPPRVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677367 | |
| Record name | Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657424-77-6 | |
| Record name | Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














